molecular formula C9H11NO2 B15145654 N-[(3-Ethoxyphenyl)methylidene]hydroxylamine CAS No. 90943-37-6

N-[(3-Ethoxyphenyl)methylidene]hydroxylamine

Cat. No.: B15145654
CAS No.: 90943-37-6
M. Wt: 165.19 g/mol
InChI Key: XPNGUTFZPFILTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Ethoxyphenyl)methylidene]hydroxylamine is an arylaldoxime derivative characterized by a hydroxylamine group (-NHOH) bonded to a 3-ethoxyphenyl substituent. Its molecular formula is C₉H₁₁NO₂ (molecular weight: 181.19 g/mol).

Properties

CAS No.

90943-37-6

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

N-[(3-ethoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C9H11NO2/c1-2-12-9-5-3-4-8(6-9)7-10-11/h3-7,11H,2H2,1H3

InChI Key

XPNGUTFZPFILTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Ethoxyphenyl)methylidene]hydroxylamine typically involves the condensation of 3-ethoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:

3-Ethoxybenzaldehyde+Hydroxylamine HydrochlorideThis compound+HCl\text{3-Ethoxybenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} 3-Ethoxybenzaldehyde+Hydroxylamine Hydrochloride→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Ethoxyphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxylamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

N-[(3-Ethoxyphenyl)methylidene]hydroxylamine has found applications in several scientific domains:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-Ethoxyphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can trigger various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • The pentafluorophenyl analog exhibits extreme electron deficiency, making it useful in fluorophilic interactions.
  • Electron-Donating Groups (EDGs): Methoxy (OMe) and ethoxy (OEt) groups (e.g., ) stabilize the aromatic ring via resonance, which may reduce oxidation susceptibility.

Reactivity and Functionalization

  • Synthetic Yields: Yields for nitro- and trifluoromethyl-substituted analogs range from 84% to 91% under similar NCS-mediated conditions , suggesting that EDGs may slightly improve efficiency compared to EWGs.
  • Applications in Coordination Chemistry: The hydroxylamine group can act as a ligand for metal ions.

Stability and Handling Considerations

  • Stability: Fluorinated derivatives (e.g., ) likely exhibit enhanced thermal and oxidative stability due to strong C-F bonds.
  • Handling: Compounds with reactive substituents (e.g., nitro groups ) may require precautions against explosive decomposition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.